molecular formula C11H6F3N3 B1487213 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline CAS No. 2231674-67-0

8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline

Cat. No. B1487213
M. Wt: 237.18 g/mol
InChI Key: WVELOGPEZQOGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline” is a type of quinoline, which is a class of compounds that are widely used in the synthesis of pharmaceuticals and other biologically active compounds . Quinolines have a bicyclic structure, with a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .

Future Directions

The development of new quinoline-based compounds with improved properties is an active area of research in medicinal chemistry . Future work could involve the synthesis and characterization of “8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline” and related compounds, as well as studies to elucidate their mechanisms of action and potential applications.

properties

IUPAC Name

8-[3-(trifluoromethyl)diazirin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10(16-17-10)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVELOGPEZQOGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3(N=N3)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
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8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
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8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
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8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
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8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
Reactant of Route 6
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline

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